2-[(4-phenylbutanoyl)amino]benzamide
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Overview
Description
2-[(4-phenylbutanoyl)amino]benzamide is a chemical compound that belongs to the class of benzamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-phenylbutanoyl)amino]benzamide typically involves the reaction of 4-phenylbutanoic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-phenylbutanoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits anticancer, anti-inflammatory, and antiviral activities.
Biological Research: It has been used in studies to understand its effects on cellular processes such as apoptosis and cell cycle regulation.
Drug Discovery: The compound serves as a valuable tool in drug discovery programs aimed at identifying novel therapeutic agents.
Mechanism of Action
The exact mechanism of action of 2-[(4-phenylbutanoyl)amino]benzamide is not fully understood. it is suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response. Additionally, it has shown the ability to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-phenylbutanoyl)amino]benzamide
- 2-[(2-phenylbutanoyl)amino]benzamide
Uniqueness
2-[(4-phenylbutanoyl)amino]benzamide is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. Its ability to inhibit cyclooxygenase-2 and viral replication makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(4-phenylbutanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-17(21)14-10-4-5-11-15(14)19-16(20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYOLADELBIHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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